Furegrelate

説明

Synthesis Analysis

Furegrelate is a synthetic compound that cannot be synthesized by the human body . Several pathways were proposed for the synthesis of Furegrelate sodium salt and related compounds .Molecular Structure Analysis

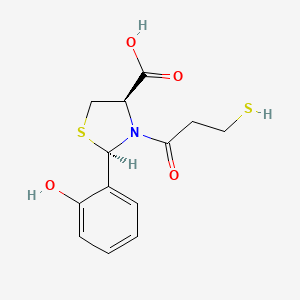

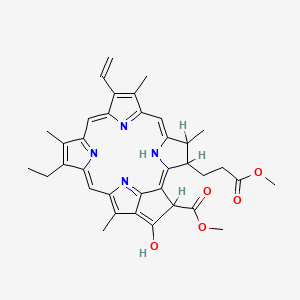

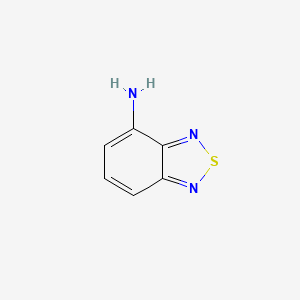

The molecular formula of Furegrelate is C15H11NO3 . It has a molar mass of 253.257 g·mol−1 .Chemical Reactions Analysis

Furegrelate is known to have an inhibiting effect on the synthesis of Thromboxane A2 . This compound is known for platelet aggregation and vasoconstricting properties .Physical And Chemical Properties Analysis

Furegrelate has a melting point of 229–230 °C (444–446 °F) . Its solubility in water is less than 15 mg/mL at 20 °C .科学的研究の応用

Enhancing Radiation Sensitivity in Glioma Cells

Furegrelate, as a specific inhibitor of thromboxane synthase, has been shown to significantly impact the sensitivity of human glioma cells to γ-radiation. It enhances the death response induced by γ-radiation in glioma cells in vitro and sensitizes experimental gliomas to radiation treatment in vivo. This suggests its potential utility in improving the efficacy of radiation therapy in treating gliomas (Schauff et al., 2009).

Modulating Prostanoid Formation in Ovariectomized Rats

In research involving ovariectomized rats, furegrelate demonstrated an ability to modulate the formation of various prostanoids, such as thromboxane A2 (TXA2), prostaglandin (PG) I2, and others. These findings are relevant in understanding how ovarian function influences the release of these substances, potentially impacting nitric oxide release and acetylcholine-induced relaxation in rat aorta (Martorell et al., 2009).

Investigating Effects on Pulmonary Arterial Hypertension in Neonatal Piglets

Furegrelate has been studied for its effects on the development of pulmonary arterial hypertension (PAH) in a neonatal piglet model. The study found that furegrelate, when administered orally, blunted the development of hypoxia-induced PAH by preserving the structural integrity of the pulmonary vasculature. This highlights its potential therapeutic effect in pediatric patients with PAH (Hirenallur-S et al., 2012).

Influence on Thromboxane A2 in Orchidectomized Rats

Furegrelate's role in influencing the release of thromboxane A2 (TXA2) and its effect on the electrical field stimulation-induced response was studied in orchidectomized rats. The research indicated that deprivation of endogenous male sex hormones increased non-endothelial TXA2 release and regulated the effect of endogenous TXA2 on the response through mechanisms involving the nitric oxide and prostaglandin I2 systems (del Campo et al., 2008).

Potential in Renal Function and Vascular Responses

The study of furegrelate on renal plasma flow after angiotensin II infusion in rats revealed that furegrelate attenuated renal vasoconstriction, presumably by enhancing the formation of vasodilator prostaglandins. This study highlights furegrelate's potential role in modulating renal function and vascular responses in physiological contexts (Kaushal & Wilson, 1990).

作用機序

特性

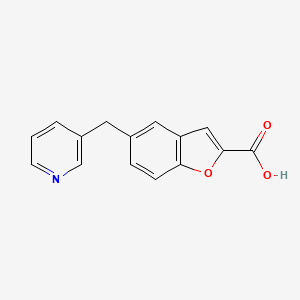

IUPAC Name |

5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWFITPGPFLBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046960 | |

| Record name | Furegrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furegrelate | |

CAS RN |

85666-24-6 | |

| Record name | Furegrelate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furegrelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUREGRELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX4D9BZA6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Furegrelate?

A1: Furegrelate acts as a selective inhibitor of thromboxane A2 (TxA2) synthase. []

Q2: How does Furegrelate exert its effects on the cardiovascular system?

A2: Furegrelate selectively blocks the conversion of prostaglandin H2 (PGH2) to TxA2 by inhibiting TxA2 synthase. [, ] Because TxA2 is a potent vasoconstrictor and promotes platelet aggregation, Furegrelate indirectly promotes vasodilation and reduces platelet aggregation. [, , , ]

Q3: Does Furegrelate influence the production of other prostanoids?

A3: Yes, by inhibiting TxA2 synthase, Furegrelate can shift arachidonic acid metabolism towards the production of other prostaglandins, such as the vasodilator prostacyclin (PGI2). [, , ]

Q4: Does the presence or absence of endothelium affect Furegrelate's actions?

A4: The presence or absence of endothelium can influence Furegrelate's effects. Studies have shown that Furegrelate can attenuate both endothelium-dependent and -independent contractions induced by various agents, suggesting multiple sites of action. [, , , , ]

Q5: What is the molecular formula and weight of Furegrelate?

A5: Furegrelate, also known as 5-(3-pyridinylmethyl)-2-benzofurancarboxylic acid, sodium salt, has the molecular formula C15H10NO3.Na and a molecular weight of 275.23 g/mol. [, ]

Q6: Is there information about Furegrelate’s stability under various conditions?

A6: While specific data on material compatibility is limited in the provided research, studies show Furegrelate is primarily eliminated renally, with approximately 70% excreted as the parent compound in dogs. [] This suggests a degree of stability in biological systems.

Q7: Does Furegrelate function as a catalyst in any known reactions?

A7: No, Furegrelate functions as an enzyme inhibitor, specifically targeting thromboxane A2 synthase. It does not possess catalytic properties.

Q8: Have there been any computational studies on Furegrelate?

A8: While the provided research does not offer specific details on computational modeling of Furegrelate, it does highlight structure-activity relationships. These relationships form the basis for QSAR models and suggest opportunities for computational investigations.

Q9: How do modifications to the Furegrelate structure impact its activity?

A9: Research indicates that substitutions on the benzofuran ring of Furegrelate cause minor changes in potency. [, ] Modifying the carboxylic acid group leads to a moderate reduction in potency, whereas changes to the pyridine ring drastically reduce its ability to inhibit TxA2 synthase. [, ]

Q10: Are there specific SHE regulations regarding Furegrelate?

A10: The provided research focuses on the pharmacological properties and preclinical investigations of Furegrelate. Information on SHE regulations falls outside the scope of these studies.

Q11: What is known about the absorption and distribution of Furegrelate?

A12: Studies in dogs reveal Furegrelate is well-absorbed orally, reaching peak plasma concentration (Tmax) in approximately 1 hour. [] Distribution kinetics are not extensively detailed in the provided research.

Q12: How is Furegrelate metabolized and eliminated from the body?

A13: Furegrelate shows limited metabolism and is primarily eliminated through renal excretion as the parent compound. [, ] In dogs, studies show a circulating half-life of 3.5 to 5 hours. []

Q13: Does Furegrelate affect bleeding time?

A14: Studies in rats and mice indicate that Furegrelate, even at doses that effectively inhibit TxA2 synthesis and platelet aggregation, does not significantly alter bleeding time. [, ]

Q14: What models have been used to study the efficacy of Furegrelate?

A14: Researchers have employed various in vitro and in vivo models to investigate Furegrelate’s effects, including:

- Isolated blood vessels: Aortic rings and mesenteric arteries from rats [, , , , , , , , , , ], rabbit pulmonary arteries [], and bovine cerebral arteries [] have been used to assess vasoconstriction and vasodilation.

- Platelet aggregation assays: Both washed platelets and platelet-rich plasma from rats and humans have been used to evaluate Furegrelate’s impact on platelet aggregation induced by various agonists, including collagen, ADP, and U46619 (a TxA2 analog). [, , , ]

- Animal models of disease:

- Hypertension: Spontaneously hypertensive rats (SHRs) have been utilized to investigate the role of Furegrelate in hypertension-related vascular dysfunction. [, , , , ]

- Pulmonary embolism: Rat models of pulmonary embolism have been employed to assess the impact of Furegrelate on pulmonary gas exchange and heart function. []

- Glomerulonephritis: Rat models of glomerulonephritis have been used to evaluate the effects of Furegrelate on glomerular filtration rate, proteinuria, and thromboxane A2 receptor expression. [, ]

- Arterial thrombosis: A rat model involving ferric chloride-induced thrombosis of the abdominal aorta has been used to determine the antithrombotic effects of Furegrelate. []

- Tumor metastasis: Mouse models of lung metastasis using Lewis lung carcinoma and B16a cells have been used to study the impact of Furegrelate on tumor angiogenesis and metastasis. [, ]

- Liver cirrhosis: Rat models of liver cirrhosis have been used to study the effects of Furegrelate on portal hypertension and the hepatic microcirculation. [, ]

- Cell Culture: Human glioma cells and astrocytes have been used to study the effects of Furegrelate on cell migration, apoptosis, and gene expression. [, , ]

Q15: Does Furegrelate demonstrate efficacy in reducing blood pressure in hypertensive animal models?

A16: While Furegrelate can attenuate vasoconstriction in isolated vessels from hypertensive animals, the research provided does not offer conclusive evidence that it directly reduces blood pressure in these models. [, , , , , ] Further investigations are needed to determine its antihypertensive potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-1-(6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-ylmethyl)pyrrolidine](/img/structure/B1210194.png)